molecular formula C18H28N4O6 B12524718 L-Prolyl-L-prolyl-L-prolyl-L-serine CAS No. 672297-58-4

L-Prolyl-L-prolyl-L-prolyl-L-serine

Cat. No.: B12524718
CAS No.: 672297-58-4
M. Wt: 396.4 g/mol
InChI Key: NZWYWBCBNMZSQN-XUXIUFHCSA-N
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Description

L-Prolyl-L-prolyl-L-prolyl-L-serine is a tetrapeptide composed of three proline residues followed by a serine residue. Proline is a unique amino acid due to its cyclic structure, which imparts rigidity to peptide chains and influences protein folding. Serine, on the other hand, contains a hydroxyl group that can participate in various biochemical reactions. This combination of amino acids in a tetrapeptide structure can have significant implications in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-prolyl-L-prolyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Coupling Reaction: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC and then coupled to the amine group of the growing peptide chain.

    Deprotection: The protecting group on the amine of the newly added amino acid is removed, usually using a reagent like TFA, to allow for the next coupling reaction.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that can handle large-scale synthesis. These machines automate the coupling and deprotection steps, ensuring high efficiency and yield. Additionally, purification techniques such as HPLC are used to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-prolyl-L-prolyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group, which can further react to form other functional groups.

    Reduction: Reduction reactions can target any oxidized forms of the peptide, restoring it to its original state.

    Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alcohols or amines can be used in the presence of catalysts like acid or base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine aldehyde, while substitution reactions can yield various esters or ethers.

Scientific Research Applications

L-Prolyl-L-prolyl-L-prolyl-L-serine has several applications in scientific research:

    Chemistry: It is used as a model compound to study peptide synthesis and reactions.

    Biology: The tetrapeptide can be used to investigate protein folding and stability due to the presence of multiple proline residues.

    Industry: The compound can be used in the development of peptide-based materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of L-Prolyl-L-prolyl-L-prolyl-L-serine involves its interaction with specific molecular targets. The proline residues can induce conformational changes in proteins, affecting their function. The serine residue can participate in enzymatic reactions, acting as a nucleophile or electrophile depending on the context. These interactions can modulate various biochemical pathways, making the tetrapeptide a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    L-Prolyl-L-prolyl-L-prolyl-L-alanine: Similar structure but with an alanine residue instead of serine.

    L-Prolyl-L-prolyl-L-prolyl-L-threonine: Contains a threonine residue, which has a similar hydroxyl group to serine but with an additional methyl group.

    L-Prolyl-L-prolyl-L-prolyl-L-glycine: Glycine is the simplest amino acid, lacking a side chain, which can affect the peptide’s properties.

Uniqueness

L-Prolyl-L-prolyl-L-prolyl-L-serine is unique due to the combination of three proline residues and a serine residue. This specific arrangement can influence the peptide’s conformation and reactivity, making it distinct from other similar compounds. The presence of serine allows for additional chemical modifications and interactions that are not possible with other amino acids.

Properties

CAS No.

672297-58-4

Molecular Formula

C18H28N4O6

Molecular Weight

396.4 g/mol

IUPAC Name

(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C18H28N4O6/c23-10-12(18(27)28)20-15(24)13-5-2-8-21(13)17(26)14-6-3-9-22(14)16(25)11-4-1-7-19-11/h11-14,19,23H,1-10H2,(H,20,24)(H,27,28)/t11-,12-,13-,14-/m0/s1

InChI Key

NZWYWBCBNMZSQN-XUXIUFHCSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CO)C(=O)O

Origin of Product

United States

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